N'-(2,5-dioxopyrrolidin-3-yl)-3-fluorobenzohydrazide
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Overview
Description
N’-(2,5-dioxopyrrolidin-3-yl)-3-fluorobenzohydrazide is a chemical compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,5-dioxopyrrolidin-3-yl)-3-fluorobenzohydrazide typically involves the reaction of 3-fluorobenzohydrazide with a suitable pyrrolidinone derivative. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol, and may require the presence of catalysts to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of N’-(2,5-dioxopyrrolidin-3-yl)-3-fluorobenzohydrazide may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and high efficiency, with careful monitoring of reaction parameters to minimize impurities and maximize yield. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’-(2,5-dioxopyrrolidin-3-yl)-3-fluorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols) for substitution reactions. The reactions are typically carried out under controlled conditions, with specific temperatures, solvents, and catalysts chosen to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzohydrazides with different functional groups.
Scientific Research Applications
N’-(2,5-dioxopyrrolidin-3-yl)-3-fluorobenzohydrazide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-(2,5-dioxopyrrolidin-3-yl)-3-fluorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-(2,5-dioxopyrrolidin-3-yl)-3-fluorobenzohydrazide include other hydrazides and pyrrolidinone derivatives, such as:
- N’-(2,5-dioxopyrrolidin-3-yl)-benzohydrazide
- N’-(2,5-dioxopyrrolidin-3-yl)-4-fluorobenzohydrazide
- N’-(2,5-dioxopyrrolidin-3-yl)-3-chlorobenzohydrazide
Uniqueness
N’-(2,5-dioxopyrrolidin-3-yl)-3-fluorobenzohydrazide is unique due to the presence of the fluorine atom in the benzene ring, which can significantly influence its chemical properties and biological activities. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
484049-92-5 |
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Molecular Formula |
C11H10FN3O3 |
Molecular Weight |
251.21 g/mol |
IUPAC Name |
N'-(2,5-dioxopyrrolidin-3-yl)-3-fluorobenzohydrazide |
InChI |
InChI=1S/C11H10FN3O3/c12-7-3-1-2-6(4-7)10(17)15-14-8-5-9(16)13-11(8)18/h1-4,8,14H,5H2,(H,15,17)(H,13,16,18) |
InChI Key |
ZUPRPRMCJDARFK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC1=O)NNC(=O)C2=CC(=CC=C2)F |
solubility |
31.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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